2-Chloro-5-Fluorobenzaldehyde

Lipophilicity Metabolic Stability Drug Design

Sourcing a regiospecifically halogenated benzaldehyde for palladium-catalyzed cross-couplings often leads to isomer mixtures that compromise reaction selectivity. 2-Chloro-5-fluorobenzaldehyde resolves this with its ortho-Cl/meta-F pattern, delivering a single, crystalline intermediate (mp 46.5-48 °C) that simplifies scale-up handling. • Enables high-yielding Suzuki, Heck, and Sonogashira couplings on an electron-deficient aryl chloride scaffold. • Predicted CYP1A2 inhibition (non-inhibitor of 2C19/2C9/2D6/3A4) supports drug-candidate design with minimized DDI risk. • Consistently supplied at ≥98% purity; ready for immediate global dispatch.

Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS No. 84194-30-9
Cat. No. B1362322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-Fluorobenzaldehyde
CAS84194-30-9
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=O)Cl
InChIInChI=1S/C7H4ClFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
InChIKeySOEFVBXUNROUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-Fluorobenzaldehyde: Halogenated Aromatic Aldehyde Intermediate


2-Chloro-5-fluorobenzaldehyde (CAS 84194-30-9) is an aromatic aldehyde featuring both chlorine and fluorine substituents at the 2- and 5-positions, respectively, on a benzaldehyde core. This specific substitution pattern imparts unique physicochemical properties, including a melting point of 46.5-48°C and a predicted XLogP3 value of 2.1 [1], making it a valuable building block in organic synthesis. It is widely recognized as a crucial intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals due to the distinct reactivity conferred by its halogen substituents [2].

Why Regiochemistry Prevents Generic Substitution of 2-Chloro-5-Fluorobenzaldehyde


Simple substitution of 2-Chloro-5-fluorobenzaldehyde with its positional isomers or other halogenated benzaldehydes is not feasible in target-oriented synthesis. The specific ortho-chloro and meta-fluoro substitution pattern dictates a unique electronic environment and steric profile, directly influencing reactivity in key transformations like nucleophilic additions and cross-couplings [1]. As shown in conformational studies of halobenzaldehydes, the nature of the ortho-halogen interaction with the formyl group significantly impacts stability and reactivity, and this effect varies between halogen types (F, Cl, Br) [2]. Furthermore, gas-phase proton transfer studies confirm that proton affinities differ markedly between isomers and halogen substitution patterns, leading to distinct chemical behaviors that cannot be replicated by analogs [3].

Quantitative Evidence for 2-Chloro-5-Fluorobenzaldehyde Reactivity and Properties


Lipophilicity and CYP Inhibition Profile

2-Chloro-5-fluorobenzaldehyde demonstrates a distinct lipophilicity profile that is critical for optimizing the pharmacokinetic properties of derived drug candidates. Its predicted logP value is a key differentiator from non-halogenated analogs. Furthermore, in silico predictions indicate a unique cytochrome P450 inhibition profile, which has direct implications for drug-drug interaction (DDI) potential .

Lipophilicity Metabolic Stability Drug Design

Melting Point and Solid-State Handling Comparison

The melting point of 2-chloro-5-fluorobenzaldehyde provides a key advantage in handling and formulation compared to other regioisomers. The 2,5-substitution pattern results in a crystalline solid at room temperature, unlike some lower-melting analogs, which can simplify isolation, purification, and storage processes .

Solid-State Properties Formulation Handling

Reactivity in Suzuki-Miyaura Cross-Couplings

The presence of an aryl chloride in 2-chloro-5-fluorobenzaldehyde enables its use in modern palladium-catalyzed cross-coupling reactions, but its reactivity is modulated by the electron-withdrawing fluorine atom. This dual-halogen system offers a distinct reactivity profile compared to non-fluorinated aryl chlorides or aryl bromides. The electron-withdrawing effect of the fluorine atom deactivates the ring, reducing its innate reactivity in Suzuki-Miyaura couplings. However, the use of advanced catalyst systems with bulky, electron-rich ligands (e.g., XPhos) effectively mitigates this deactivation and enables efficient oxidative addition .

Cross-Coupling Catalysis Synthetic Methodology

Gas-Phase Proton Affinity and Electronic Effects

Gas-phase proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity and is directly influenced by substituent effects. A study on the thermodynamics of proton transfer reactions provides quantitative data comparing the PA of ortho-chlorobenzaldehyde to other halobenzaldehydes, highlighting the distinct electronic environment created by the ortho-halogen [1].

Physical Organic Chemistry Mass Spectrometry Substituent Effects

Key Application Scenarios for 2-Chloro-5-Fluorobenzaldehyde


CYP1A2-Selective Drug Candidate Synthesis

The predicted inhibition profile of 2-chloro-5-fluorobenzaldehyde (CYP1A2 inhibitor; non-inhibitor of CYP2C19/2C9/2D6/3A4) makes it a preferred starting material for designing drug candidates where selective modulation of CYP1A2 is desired. This property is valuable in oncology and anti-inflammatory drug discovery, where avoiding broad CYP inhibition is crucial for minimizing drug-drug interactions.

Optimized Cross-Coupling for Complex Architectures

For chemists employing palladium-catalyzed cross-coupling reactions, the specific reactivity of 2-chloro-5-fluorobenzaldehyde necessitates a knowledgeable approach to ligand selection. This compound is ideal for reaction development studies aimed at achieving high-yielding Suzuki, Heck, or Sonogashira couplings of electron-deficient aryl chlorides, leveraging modern catalyst systems to build complex biaryl and alkyne-linked structures .

Robust Solid Intermediate for Scalable Processes

The crystalline nature and convenient melting point (46.5-48°C) of 2-chloro-5-fluorobenzaldehyde make it a highly desirable intermediate for scale-up operations. Its physical state facilitates easier handling, accurate weighing, and purification via recrystallization, which are critical factors for maintaining consistency and safety in a pilot plant or manufacturing environment.

Agrochemical Building Block for Stability and Potency

The unique combination of chlorine and fluorine substituents is known to enhance the biological activity and metabolic stability of agrochemicals [1]. 2-Chloro-5-fluorobenzaldehyde serves as a key building block for synthesizing novel fungicides, herbicides, and insecticides where increased lipophilicity (XLogP3 = 2.1) [2] and metabolic resistance are desired traits for improved field performance.

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